3-(4-Chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid
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Overview
Description
3-(4-CHLOROPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID is an organic compound that features a chlorophenyl group, a methylphenoxy group, and an acetamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could include:
Formation of the Chlorophenyl Intermediate: Starting with 4-chlorophenyl acetic acid, it can be converted to an acyl chloride using thionyl chloride.
Coupling with Methylphenoxy Acetic Acid: The acyl chloride can then be reacted with 2-(2-methylphenoxy)acetic acid in the presence of a base like triethylamine to form the desired intermediate.
Amidation Reaction: The intermediate can be further reacted with an amine, such as ammonia or a primary amine, to form the acetamido group.
Final Acidification: The final step involves acidification to obtain the propanoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID may have applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an anti-inflammatory or analgesic agent.
Industry: Possible applications in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 3-(4-CHLOROPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID often involves:
Molecular Targets: Enzymes such as cyclooxygenase (COX) which are involved in the inflammatory response.
Pathways: Inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propanoic acid derivative with anti-inflammatory properties.
Naproxen: A similar compound used as an analgesic and anti-inflammatory agent.
Ketoprofen: Another compound in the same class with similar applications.
Uniqueness
3-(4-CHLOROPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID may offer unique benefits such as improved potency, reduced side effects, or better pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C18H18ClNO4 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H18ClNO4/c1-12-4-2-3-5-16(12)24-11-17(21)20-15(10-18(22)23)13-6-8-14(19)9-7-13/h2-9,15H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
QAVLHBHUZOXEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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